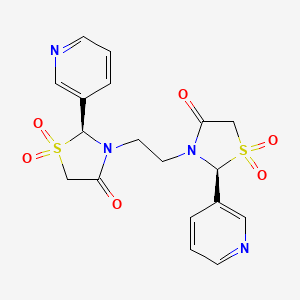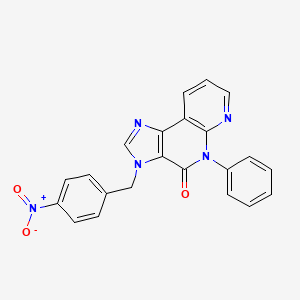
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate is a complex organic compound with a unique structure that combines elements of imidazole and naphthyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate typically involves multi-step organic synthesis. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminopyridine with benzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the imidazo-naphthyridine core.
Hydration: The final step involves the hydration of the compound to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazo-naphthyridine core using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazo-naphthyridine derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
Medicinally, 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one derivatives are investigated for their potential as therapeutic agents. They exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one: Lacks the hydroxypropyl and phenyl groups, making it less versatile.
3,5-Dihydro-3-(2-hydroxypropyl)-5-phenyl-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one: Similar but without the hydrate form, affecting its solubility and stability.
Uniqueness
The presence of the hydroxypropyl and phenyl groups, along with the hydrate form, makes 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate unique. These features enhance its reactivity, solubility, and potential for various applications.
Properties
CAS No. |
139482-43-2 |
|---|---|
Molecular Formula |
C22H15N5O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C22H15N5O3/c28-22-20-19(24-14-25(20)13-15-8-10-17(11-9-15)27(29)30)18-7-4-12-23-21(18)26(22)16-5-2-1-3-6-16/h1-12,14H,13H2 |
InChI Key |
DPZVVCMURSDJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)N(C=N4)CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


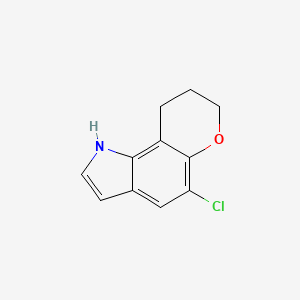
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
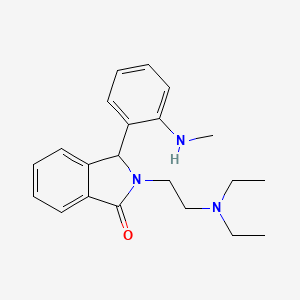
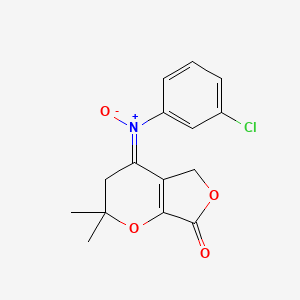

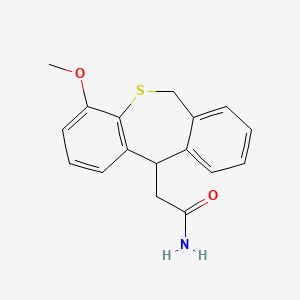
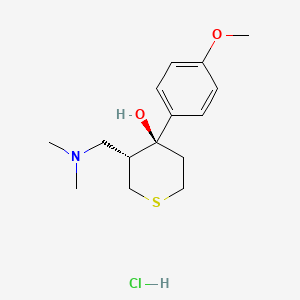

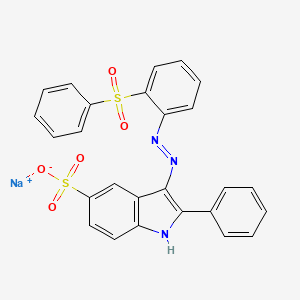
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
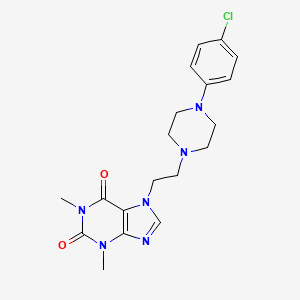
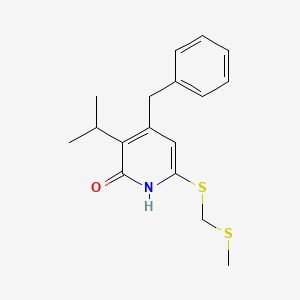
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
